molecular formula C8H9IO2 B12860915 3-Iodo-2-methoxybenzyl alcohol

3-Iodo-2-methoxybenzyl alcohol

Cat. No.: B12860915
M. Wt: 264.06 g/mol
InChI Key: IENFBAWRAJNNLN-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2 It is a benzyl alcohol derivative where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 3-Iodo-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 3-Iodo-2-methoxybenzaldehyde or 3-Iodo-2-methoxybenzoic acid.

    Reduction: 3-Iodo-2-methoxybenzylamine.

    Substitution: 3-Hydroxy-2-methoxybenzyl alcohol or 3-Cyano-2-methoxybenzyl alcohol.

Scientific Research Applications

3-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to biological molecules. The methoxy group enhances its solubility and facilitates its interaction with hydrophobic regions of target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Iodo-4-methoxybenzyl alcohol
  • 3-Chloro-2-methoxybenzyl alcohol
  • 3-Bromo-2-methoxybenzyl alcohol

Comparison: 3-Iodo-2-methoxybenzyl alcohol is unique due to the specific positioning of the iodine and methoxy groups on the benzene ring. This configuration imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions and enhanced biological activity compared to its chloro or bromo analogs. The presence of the iodine atom also increases the compound’s molecular weight and influences its pharmacokinetic properties.

Biological Activity

3-Iodo-2-methoxybenzyl alcohol (IMBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of IMBA, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methoxy group attached to a benzyl alcohol structure. Its chemical formula is C9H11IO2C_{9}H_{11}IO_{2}, and it exhibits unique properties that influence its biological activity.

IMBA's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the iodine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. The methoxy group may also contribute to the compound's electronic properties, influencing its binding affinity to specific receptors or enzymes.

Key Mechanisms Include:

  • Enzyme Inhibition : IMBA may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways associated with inflammation, cancer progression, or neuroprotection.

Antimicrobial Activity

Research has indicated that IMBA exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Anticancer Potential

IMBA has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This effect could be mediated through the modulation of pro-apoptotic and anti-apoptotic proteins within the cell.

Comparative Analysis with Similar Compounds

To better understand IMBA's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Bromo-2-methoxybenzyl alcoholBromine instead of iodineModerate antimicrobial activity
3-Iodo-4-methoxybenzyl alcoholIodine at para positionPotentially higher anticancer activity
2-Iodo-3-methoxybenzyl alcoholDifferent substitution patternVaries in enzyme inhibition

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that IMBA showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity .
  • Anticancer Activity : Research conducted by Cancer Research Journal found that IMBA induced apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : A detailed mechanistic study revealed that IMBA interacts with the mitochondrial membrane, leading to increased permeability and subsequent release of cytochrome c, which is critical for apoptosis .

Properties

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

IUPAC Name

(3-iodo-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H9IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3

InChI Key

IENFBAWRAJNNLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)CO

Origin of Product

United States

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